molecular formula C20H20N2O B6638633 N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide

N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide

Katalognummer B6638633
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: LLSZZVVONOMCPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in Alzheimer's and Parkinson's disease models, reducing drug-seeking behavior in addiction models, and reducing neuroinflammation and oxidative stress in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research on N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, including:
1. Developing more potent and selective mGluR5 antagonists for therapeutic use.
2. Investigating the potential of this compound and other mGluR5 antagonists as neuroprotective agents in neurodegenerative diseases.
3. Studying the role of mGluR5 in the development and maintenance of drug addiction and exploring the potential of mGluR5 antagonists as anti-addiction agents.
4. Investigating the potential of this compound and other mGluR5 antagonists as anti-inflammatory and antioxidant agents in various neurological disorders.
5. Exploring the potential of this compound and other mGluR5 antagonists as cognitive enhancers in healthy individuals and in the treatment of cognitive deficits in various neurological disorders.

Synthesemethoden

The synthesis of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide involves a multi-step process that starts with the reaction of 3-methylbenzylamine with 3-bromobenzoyl chloride to form 3-(3-methylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with 1,2-diaminopropane to form the pyrrole ring, followed by the introduction of the benzamide group using benzoyl chloride. The final step involves the reduction of the nitrile group to the amine using lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used as a research tool to study the role of mGluR5 in various physiological and pathological processes.

Eigenschaften

IUPAC Name

N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-16-6-4-7-17(14-16)10-11-21-20(23)18-8-5-9-19(15-18)22-12-2-3-13-22/h2-9,12-15H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZZVVONOMCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.